![molecular formula C28H30N4O6 B2404607 N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 1223898-10-9](/img/structure/B2404607.png)
N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide” is a complex organic compound with the molecular formula C28H30N4O6 . It has an average mass of 504.534 Da and a mono-isotopic mass of 504.200897 Da .
Synthesis Analysis
The synthesis of this compound could involve several steps, given its intricate structure. One of the key components in its structure is the 4-methoxybenzyl (PMB) ester, which is known as an inexpensive “workhorse” protecting group. This ester can be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a quinazolinone core, a furylmethyl group, and a 4-methoxybenzylamino group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.科学的研究の応用
Synthesis and Pharmacological Applications
Synthesis and Characterization : The synthesis and characterization of quinazoline derivatives, including compounds similar to the specified chemical, have been explored for their potential as hybrid molecules with diuretic, antihypertensive, and anti-diabetic activities. Such compounds were evaluated for their pharmacological properties, providing insight into their structure-activity relationships (Rahman et al., 2014).
Antimicrobial and Biofilm Eradication Activities : Research into ureidoamides with primaquine and amino acid moieties, similar in structure to the given compound, has shown antimicrobial, biofilm eradication, and antioxidative activities. These compounds exhibited species- and compound-dependent activity against various microbial strains, highlighting their potential in antimicrobial therapy (Vlainić et al., 2018).
Antioxidant Studies : The antioxidant potential of quinazolin derivatives has been investigated, with some compounds showing significant scavenging capacity against free radicals. This suggests that similar compounds could be explored for their antioxidant properties and potential therapeutic applications in oxidative stress-related conditions (Al-azawi, 2016).
Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, indicating the potential of such compounds in the development of new antimicrobial agents. These studies provide valuable information for the design of compounds with enhanced antimicrobial properties (Habib et al., 2012).
Chemical and Structural Analysis
Synthetic Approaches : Efficient synthesis methods for heterocyclic compounds, including those similar to the specified chemical structure, have been developed. These methods facilitate the production of compounds with potential biological activity, providing a foundation for further pharmacological exploration (Urban & Breitenbach, 1999).
Structural Insights : Studies involving the Pictet–Spengler reaction for the synthesis of condensed benzodiazepines have contributed to the understanding of structural features critical for biological activity. These insights are essential for the rational design of new therapeutic agents (Tolkunov et al., 2017).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-37-21-13-11-20(12-14-21)17-29-26(34)19-32-24-9-3-2-8-23(24)27(35)31(28(32)36)15-5-4-10-25(33)30-18-22-7-6-16-38-22/h2-3,6-9,11-14,16H,4-5,10,15,17-19H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBWFVGNLCTBMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)
![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)
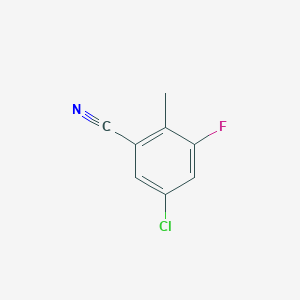
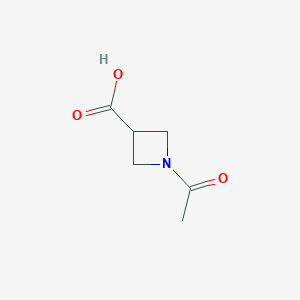
![8-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404530.png)
![1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2404531.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2404533.png)
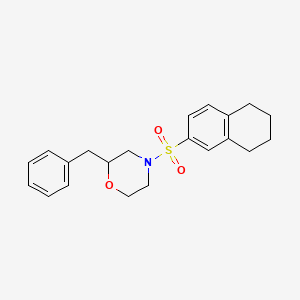
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2404535.png)
![1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2404538.png)
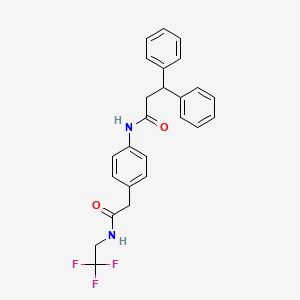
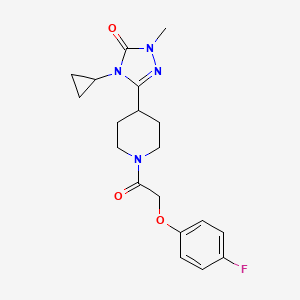
![N-cyclohexyl-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2404545.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)